molecular formula C21H16N2O6 B6413545 3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid CAS No. 1261917-41-2

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

Cat. No.: B6413545
CAS No.: 1261917-41-2
M. Wt: 392.4 g/mol
InChI Key: CUZTZUDBBBXTDV-UHFFFAOYSA-N
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Description

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound with the molecular formula C21H16N2O6 . This compound is characterized by the presence of a nitro group, a benzoic acid moiety, and a phenylmethoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of a suitable aromatic precursor, followed by esterification with phenylmethoxycarbonyl chloride, and finally, the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted aromatic compounds .

Scientific Research Applications

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is used in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-20(25)17-10-16(11-19(12-17)23(27)28)15-6-8-18(9-7-15)22-21(26)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZTZUDBBBXTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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